3-Cyano-4-isobutoxybenzothioamide

Description

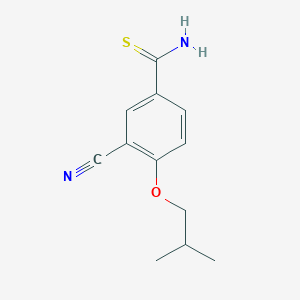

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-cyano-4-(2-methylpropoxy)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)7-15-11-4-3-9(12(14)16)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHRQJJWJQGSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=S)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472218 | |

| Record name | 3-Cyano-4-isobutoxybenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163597-57-7 | |

| Record name | 3-Cyano-4-isobutoxybenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design

Established Synthetic Routes for 3-Cyano-4-isobutoxybenzothioamide

The synthesis of this compound can be achieved through various pathways, including multi-step convergent syntheses and direct thioamidation approaches. These routes are critical for producing the compound, which serves as a significant precursor in the synthesis of more complex molecules. tdcommons.org

Multi-step Convergent Synthesis from p-Nitrobenzonitrile.tdcommons.org

A notable synthetic strategy begins with p-nitrobenzonitrile. This process employs a "one-pot" method to synthesize the intermediate, 4-isobutoxy-1,3-benzenedicarbonitrile. google.com The reaction involves treating p-nitrobenzonitrile with a cyaniding reagent, such as sodium cyanide, in an organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). google.com This is followed by the introduction of isobutane (B21531) bromide and potassium carbonate to yield the dinitrile intermediate. google.com This approach is highlighted for achieving high conversion rates and simplifying the post-processing steps. google.com

Table 1: Synthesis of 4-isobutoxy-1,3-benzenedicarbonitrile from p-Nitrobenzonitrile google.com

| Reactant | Reagent | Solvent | Conditions |

| p-Nitrobenzonitrile | Sodium Cyanide | DMF / DMSO | Heat to 100°C, stir |

| Intermediate | Isobutane Bromide, Potassium Carbonate | - | - |

Direct Thioamidation Approaches Utilizing Ammonium (B1175870) Sulfide (B99878) or Thioacetamide (B46855).tdcommons.org

Following the synthesis of the 4-isobutoxy-1,3-benzenedicarbonitrile intermediate, the next crucial step is thioamidation to form the target compound. This conversion is accomplished by reacting the dinitrile with either ammonium sulfide or thioacetamide in an organic solvent. google.com When using ammonium sulfide, the reaction is typically warmed and then cooled, followed by extraction with a solvent like ethyl acetate (B1210297). google.com Alternatively, reacting the intermediate with thioacetamide in a solution of HCl in DMF, followed by heating, also yields this compound. google.com This direct thioamidation selectively converts one of the two nitrile groups into a thioamide group.

Table 2: Thioamidation of 4-isobutoxy-1,3-benzenedicarbonitrile google.com

| Starting Material | Thioamidation Agent | Solvent/Reagent | Conditions |

| 4-isobutoxy-1,3-benzenedicarbonitrile | Ammonium Sulfide | Ethyl Acetate | Warm to 55°C, then cool to 40°C |

| 4-isobutoxy-1,3-benzenedicarbonitrile | Thioacetamide | HCl/DMF solution | Warm to 50°C, stir for 36 hours |

Alternative Synthetic Pathways via Methyl 3-Cyano-4-isobutyl Benzoate (B1203000) and Phosphorus Pentasulfide.benchchem.com

An alternative route to this compound involves a multi-step process starting from methyl 4-hydroxybenzoate. tdcommons.org This precursor is first converted to methyl 3-cyano-4-isobutyl benzoate. tdcommons.org The synthesis proceeds by reacting this benzoate ester with an amidating agent, such as formamide (B127407), in the presence of a base like sodium methoxide (B1231860) to create the corresponding amide. tdcommons.org This amide intermediate is then treated with a sulfurizing agent, specifically phosphorus pentasulfide, in a solvent such as tetrahydrofuran (B95107) (THF). tdcommons.org The reaction mixture is stirred, and upon completion, the product is isolated and purified, often by recrystallization from a solvent like methanol (B129727), to yield the final this compound. tdcommons.org

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring the process is efficient and scalable. This involves careful selection of solvents, reagents, temperature, and reaction times.

Influence of Organic Solvent Systems on Conversion Rates and Product Purity.tdcommons.orggoogle.com

The choice of organic solvent plays a pivotal role in the synthesis of this compound, impacting reaction rates, yields, and the purity of the final product. physchemres.org In the synthesis from p-nitrobenzonitrile, polar aprotic solvents like DMF and DMSO are used to facilitate the initial nucleophilic substitution reactions. google.com For the subsequent thioamidation step and purification, solvents such as ethyl acetate and ethanol (B145695) are employed. google.com The use of ethyl acetate for extraction and ethanol for recrystallization helps in removing impurities and isolating a high-purity product. google.com

In the alternative pathway starting from methyl 3-cyano-4-isobutyl benzoate, a range of solvents is utilized. tdcommons.org Dimethylformamide (DMF) is used as the solvent for the amidation step with formamide. tdcommons.org For the subsequent sulfurization step with phosphorus pentasulfide, tetrahydrofuran (THF) is the chosen solvent. tdcommons.org Finally, purification is often achieved by recrystallizing the crude product from an alcohol solvent like methanol, which is effective in obtaining the title compound with high purity. tdcommons.org The solubility characteristics of the intermediates and the final product in these different organic solvents are key to the success of the separation and purification processes. physchemres.org

Catalyst and Reagent Selection for Enhanced Reaction Efficiency

The efficiency of synthesizing this compound is critically dependent on the appropriate selection of catalysts and reagents. Research has identified several effective combinations that promote high yields and purity.

One of the most efficient documented methods involves the reaction of 4-isobutoxybenzonitrile with sodium hydrogen sulfide (NaHS·xH₂O) in N,N-dimethylformamide (DMF), with ammonium chloride (NH₄Cl) acting as a catalyst. This one-pot synthesis is noted for its mild conditions and achieves a remarkable 97% yield. The electron-withdrawing nature of the cyano group at the 3-position plays a crucial role in directing the thioamidation to the 4-isobutoxy substituent, ensuring high regioselectivity.

Alternative synthetic routes have also been explored. One such method begins with p-nitrobenzonitrile and proceeds through a one-pot synthesis to form 4-isobutoxy-1,3-benzonitrile. This intermediate is then reacted with a sulfurizing agent, such as ammonium sulfide or thioacetamide, to yield the final product. google.com Another approach involves the use of different amidating and sulfurizing agents. The process may include reacting a precursor with an amidating agent like formamide in the presence of a suitable base, followed by treatment with a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent. tdcommons.org

The table below summarizes the various catalysts and reagents employed in the synthesis of this compound.

| Starting Material | Catalyst | Reagents | Solvent | Yield |

| 4-isobutoxybenzonitrile | Ammonium chloride (NH₄Cl) | Sodium hydrogen sulfide (NaHS·xH₂O) | N,N-dimethylformamide (DMF), Water | 97% |

| p-Nitrobenzonitrile | - | Cyaniding reagent, Brominated isobutane, K₂CO₃, Ammonium sulfide or Thioacetamide | Organic Solvent | High conversion google.com |

| 4-isobutoxy-1,3-benzonitrile | - | Triethylamine, Sulphur acylating reagent (e.g., Ammonium sulfide, Thioacetamide) | Pyridine, Ethyl acetate, Ethanol, Water | - |

| Formula-6 (Precursor) | Base | Amidating agent (e.g., Formamide) | Various organic or inorganic solvents | - |

| Formula-7 (Intermediate) | Optional Base | Sulfurizing agent (e.g., Phosphorus pentasulfide, Lawesson's reagent) | Various organic or inorganic solvents | - |

Temperature and Time Profile Optimization for Industrial Scalability

For the synthesis of this compound to be viable on an industrial scale, careful optimization of temperature and reaction time is essential. These parameters directly influence reaction kinetics, product yield, purity, and energy consumption.

More complex, multi-step syntheses involve varied temperature and time profiles for each stage. For instance, a process starting from a different precursor might involve heating the reaction mixture to 105-110°C, followed by a cooling phase to 25-30°C. tdcommons.org A subsequent step in the same process requires heating to 80-85°C, while a final purification step might involve heating to 60-65°C before cooling. tdcommons.org Another synthetic protocol describes heating to 45°C after the addition of a sulfurylating reagent, and in a different process, a reaction mixture is heated to 100°C for one hour. google.com

This data highlights the necessity of precise temperature control throughout the manufacturing process to maximize efficiency and ensure the integrity of the final product. The optimization of these parameters is a key factor in achieving cost-effective and scalable production.

The following table details various temperature and time profiles from different synthetic methodologies.

| Synthetic Step | Temperature | Time | Reference |

| Thioamidation of 4-isobutoxybenzonitrile | 40°C | 4 hours | |

| Initial Reaction | Heating to 105-110°C | Not Specified | tdcommons.org |

| Isobutyl Bromide Addition | Heating to 80-85°C | Not Specified | tdcommons.org |

| Purification | Heating to 60-65°C | Not Specified | tdcommons.org |

| Sulfonylation | Heating to 45°C | Not Specified | google.com |

| Cyanation Reaction | 100°C | 1 hour | google.com |

Application of Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. youtube.comyoutube.com

A significant advancement in this area is the exploration of alternative solvent systems. One novel method for synthesizing benzothioamide derivatives utilizes supercritical CO₂ as the reaction medium. tandfonline.com This approach eliminates the need for conventional organic solvents, which are often hazardous and contribute to pollution. tandfonline.comnih.gov Supercritical CO₂ offers a greener alternative that can lead to high yields, in some cases up to 98%. tandfonline.com

Another key principle of green chemistry is the use of one-pot syntheses, which reduce waste by minimizing the number of separate reaction and purification steps. nih.gov The previously mentioned synthesis of this compound from 4-isobutoxybenzonitrile is an example of a one-pot reaction. Similarly, a method starting from p-nitrobenzonitrile is also described as a one-pot process. google.com

Furthermore, the development of catalyst-free reactions represents another stride towards greener synthesis. While not yet specifically documented for this compound, research into catalyst-free, one-pot, multi-component reactions for similar heterocyclic compounds is ongoing. rsc.org The use of microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. nih.gov

By focusing on waste prevention, the use of safer solvents, and energy efficiency, the chemical industry is actively seeking to develop more sustainable methods for producing valuable compounds like this compound. nih.gov

Transformations and Derivatization Strategies

Chemical Reactivity and Functional Group Interconversions of the Thioamide Moiety

The thioamide functional group is a unique amide isostere where the carbonyl oxygen is replaced by sulfur. This substitution imparts distinct chemical properties to the molecule. Compared to its amide analogue, the thioamide group in 3-Cyano-4-isobutoxybenzothioamide exhibits enhanced reactivity towards both electrophiles and nucleophiles.

The key characteristics of the thioamide moiety include:

Increased Nucleophilicity of Sulfur: The sulfur atom is a better nucleophile than the oxygen atom of an amide, making it prone to reactions with electrophiles at the sulfur center.

Enhanced Acidity of N-H Protons: The N-H protons of a thioamide are significantly more acidic than those of an amide.

Bond Characteristics: The C=S double bond is longer and weaker than a C=O bond, while the C-N bond has a higher rotational barrier, influencing the molecule's conformational flexibility.

These properties allow for several functional group interconversions. While specific studies on the broad interconversion reactions of this compound are not extensively documented, the general reactivity of thioamides suggests potential transformations such as:

S-Alkylation: Reaction with alkyl halides to form thioimidate esters.

Oxidation: Conversion to the corresponding amide or other sulfur-oxygen species, although this would negate the primary utility of the thioamide in subsequent cyclizations.

Reduction: The cyano group can be reduced to a primary amine, although this is less common as the cyano group is often desired for the final target molecule.

The primary and most synthetically valuable reaction of the thioamide group in this compound is its use as a binucleophile in cyclization reactions.

Role as a Precursor in Thiazole (B1198619) Ring Formation

This compound is a crucial key starting material for the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout. tdcommons.orgtdcommons.orgresearchgate.netgoogle.com Its molecular structure is perfectly primed to serve as the foundational building block for the substituted thiazole ring system central to Febuxostat's structure.

Cyclocondensation Reactions with α-Halo-β-keto Esters

The formation of the thiazole ring from this compound proceeds via a classic Hantzsch thiazole synthesis. This method involves the cyclocondensation reaction between a thioamide and an α-halocarbonyl compound. In this specific case, the thioamide acts as the source of the nitrogen and sulfur atoms for the thiazole ring, while an α-halo-β-keto ester provides the remaining three carbon atoms.

The reaction mechanism involves two key steps:

Nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen (S-alkylation), forming an intermediate thioimonium salt.

An intramolecular cyclization via condensation, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ester, followed by dehydration to form the stable aromatic thiazole ring.

This cyclocondensation is a highly efficient method for constructing the 2,4,5-trisubstituted thiazole core.

Synthesis of Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

The specific application of the Hantzsch synthesis using this compound involves its reaction with an α-halo derivative of ethyl acetoacetate, typically ethyl 2-chloroacetoacetate.

This compound + Ethyl 2-chloroacetoacetate → Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

This reaction directly installs the necessary substituents onto the thiazole ring. The 2-position of the thiazole is substituted with the 3-cyano-4-isobutoxyphenyl group from the starting thioamide. The 4-methyl and 5-ethoxycarbonyl groups are derived from the ethyl 2-chloroacetoacetate. The resulting product, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a direct precursor to Febuxostat.

| Reactant | Role in Synthesis |

| This compound | Provides the N1 and S atoms and the 2-aryl substituent for the thiazole ring. |

| Ethyl 2-chloroacetoacetate | Provides the C4 (with methyl group) and C5 (with carboxylate group) atoms of the thiazole ring. |

Exploration of New Derivatization Reactions for Novel Structural Analogues

While the predominant application of this compound is in the synthesis of Febuxostat, its functional groups offer potential for the creation of other novel structural analogues. The presence of the thioamide, cyano, and ether functionalities provides multiple reaction sites for derivatization.

Research into novel derivatives from this specific starting material is not widely published, as the focus has remained on optimizing its route to the established pharmaceutical target. However, based on the known reactivity of its constituent functional groups, several derivatization strategies could be explored:

Alternative Cyclizations: The thioamide moiety is a versatile precursor for various heterocycles beyond thiazoles. Reactions with different bifunctional electrophiles could potentially lead to thiadiazoles, pyrimidines, or other sulfur- and nitrogen-containing ring systems.

Modification of the Cyano Group: The cyano group could be hydrolyzed to a carboxylic acid or an amide, or it could be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. These transformations would yield a new class of derivatives with different physicochemical properties.

Ether Cleavage and Re-alkylation: The isobutoxy group could potentially be cleaved to reveal a phenol, which could then be re-alkylated with different alkyl or aryl groups to explore structure-activity relationships in medicinal chemistry contexts.

Currently, the exploration of such derivatizations remains a niche area, with the synthetic utility of this compound being overwhelmingly directed towards its established role as a key intermediate in the pharmaceutical industry.

Advanced Analytical and Spectroscopic Characterization for Research Integrity

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating "3-Cyano-4-isobutoxybenzothioamide" from impurities, which may include starting materials, intermediates, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying the amount of "this compound" in a sample. A typical reversed-phase HPLC method allows for precise and reproducible measurements. Purity levels as high as 99.39% have been reported for this compound using HPLC analysis. google.com The quantitative analysis relies on comparing the peak area of the main compound to that of a certified reference standard.

Method parameters are optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurity peaks.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Provides excellent separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Column Temp. | 40 °C | Maintains consistent retention times and improves peak symmetry. researchgate.net |

| Detection | UV at 258 nm | Wavelength at which the chromophores in the molecule absorb strongly. researchgate.net |

| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |

| Diluent | Acetonitrile/Water (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile substances. In the context of "this compound," GC-MS is crucial for detecting residual solvents from the synthesis process, such as ethanol (B145695), pyridine, or dimethylformamide (DMF), as well as volatile byproducts. google.comnih.gov Techniques like headspace GC-MS are particularly effective for analyzing trace levels of these volatile impurities without dissolving the sample. nih.gov

For non-volatile impurities that are structurally similar to the main compound, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the definitive analytical tool. nih.gov This technique provides high-resolution mass data, enabling the determination of elemental compositions for unknown impurity peaks. The subsequent MS/MS fragmentation analysis helps to elucidate the chemical structure of these impurities. shimadzu.com Advanced methods, such as trap-free two-dimensional LC (2D-LC), can be employed to couple non-volatile HPLC buffer systems with mass spectrometry, allowing for comprehensive impurity analysis without method redevelopment. shimadzu.com

Potential process-related impurities that could be identified include unreacted starting materials like "4-isobutoxy-1,3-benzenedinitrile" or byproducts from side reactions. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of "this compound". nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments confirms the precise connectivity of all atoms in the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. The spectrum would show characteristic signals for the isobutoxy group (methyl, methine, and methylene (B1212753) protons) and the protons on the benzene (B151609) ring.

¹³C NMR: Reveals the number of unique carbon atoms, including those in the isobutoxy group, the aromatic ring, the cyano group (C≡N), and the thioamide group (C=S).

2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are essential to confirm the connectivity between the isobutoxy group and the benzene ring, as well as the relative positions of the cyano and thioamide functional groups. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Isobutoxy CH₃ | ~0.9 - 1.1 | ~19 |

| Isobutoxy CH | ~2.0 - 2.2 | ~28 |

| Isobutoxy O-CH₂ | ~3.8 - 4.0 | ~75 |

| Aromatic CH | ~6.9 - 7.8 | ~110 - 135 |

| Aromatic C-CN | - | ~105 |

| Aromatic C-O | - | ~160 |

| Aromatic C-C=S | - | ~130 |

| Cyano C≡N | - | ~117 |

| Thioamide C=S | - | ~195 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Verification

Fourier Transform Infrared (FTIR) spectroscopy is used to verify the presence of key functional groups within the "this compound" molecule. google.com The infrared spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

Table 3: Key FTIR Absorption Bands for Functional Group Identification

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Cyano | C≡N stretch | 2220 - 2240 |

| Thioamide | C=S stretch | 1100 - 1250 |

| Amine | N-H stretch | 3100 - 3400 |

| Ether | C-O stretch | 1200 - 1275 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Alkyl | C-H stretch | 2870 - 2960 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the purified compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₂H₁₄N₂OS. google.comnih.gov A close correlation between the experimental and theoretical values confirms the elemental stoichiometry and serves as a final check on the compound's purity and identity.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 61.51 |

| Hydrogen | H | 1.008 | 14.112 | 6.02 |

| Nitrogen | N | 14.007 | 28.014 | 11.96 |

| Oxygen | O | 15.999 | 15.999 | 6.83 |

| Sulfur | S | 32.06 | 32.06 | 13.68 |

| Total | | | 234.32 | 100.00 |

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative Assessment

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique used for the qualitative and quantitative analysis of a wide range of substances. sphinxsai.com It offers several advantages over traditional Thin-Layer Chromatography (TLC), including improved resolution, higher sensitivity, and greater reproducibility, making it an invaluable tool in pharmaceutical analysis. oup.comnih.gov HPTLC is a form of planar chromatography where the separation of components is achieved on a high-performance layer of sorbent. researchgate.net

For the qualitative assessment of "this compound," a key intermediate in the synthesis of Febuxostat, HPTLC methods developed for the final active pharmaceutical ingredient can be adapted. tdcommons.orgtdcommons.orggoogle.com These methods provide a baseline for establishing the chromatographic behavior of the intermediate. The primary goal is to develop a method that effectively separates the target compound from any starting materials, by-products, or degradation products.

The selection of the stationary and mobile phases is critical for achieving a successful separation. oup.com Pre-coated silica (B1680970) gel 60 F₂₅₄ plates are commonly used as the stationary phase due to their high resolving power. oup.comoup.com The mobile phase, a solvent system that moves up the stationary phase, is chosen based on the polarity of the analyte. For compounds like "this compound," a mixture of a non-polar and a polar solvent is often employed.

Visualization of the separated spots on the HPTLC plate is typically carried out under UV light, given that the compound contains a chromophore. nih.gov The Rf (retardation factor) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for qualitative identification.

Detailed research findings for the HPTLC analysis of the related compound, Febuxostat, suggest that mobile phases such as ethyl acetate (B1210297): methanol (B129727): acetic acid and chloroform: methanol are effective for separation. sphinxsai.comoup.com Densitometric scanning at specific wavelengths, such as 315 nm or 289 nm, allows for the detection and quantification of the compound. sphinxsai.comoup.com

The following interactive data table summarizes a proposed HPTLC method for the qualitative assessment of "this compound," based on established methods for Febuxostat.

| Parameter | Details |

| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate : Methanol : Acetic Acid (7.5:2.8:0.01, v/v/v) |

| Chamber Saturation | 30 minutes with mobile phase |

| Application Volume | 1 µL |

| Development Mode | Ascending |

| Development Distance | 8 cm |

| Detection | Densitometric scanning at 315 nm |

| Rf Value (Expected) | ~0.65 (based on Febuxostat analysis) |

This HPTLC method, once validated for "this compound," can serve as a rapid and reliable tool for its qualitative assessment, ensuring its identity and purity in various research and development stages.

Computational and Theoretical Investigations of Molecular Behavior

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum chemical method used to analyze the electronic properties of molecules. bohrium.comscirp.org By calculating the electron density, DFT can predict a molecule's structure, stability, and reactivity without the need for empirical parameters. bohrium.comacs.org While specific DFT studies on 3-Cyano-4-isobutoxybenzothioamide are not widely published, the methodology's application to analogous benzamide, benzothiazole, and thiourea (B124793) derivatives provides a clear framework for the expected outcomes. bohrium.comrsc.orgnih.govscirp.org

A DFT analysis of this compound would typically begin with geometry optimization to find the most stable, lowest-energy three-dimensional structure. researchgate.net Following optimization, key electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. mdpi.comresearchgate.netnih.gov

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.orgnih.gov For this compound, the MEP would likely show negative potential around the nitrogen atom of the cyano group and the sulfur atom of the thioamide group, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. mdpi.com

Reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can also be derived from HOMO and LUMO energies, providing quantitative measures of the molecule's reactivity. nih.govmdpi.com These calculations help predict how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Table 1: Representative Data from a Hypothetical DFT Analysis of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment | 4.2 D | Measures overall polarity of the molecule. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.9 eV | Propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD provides a dynamic view of molecular behavior, offering insights into conformational changes and intermolecular interactions that are not accessible from static structures. mdpi.comiaanalysis.com This technique is invaluable for understanding how flexible molecules like this compound behave in different environments. nih.gov

The conformational flexibility of this compound is primarily due to the rotatable single bonds within its isobutoxy group and the bond connecting it to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with the rotation of these bonds to identify low-energy, stable conformations. acs.org The simulation generates a trajectory of atomic positions over time, which can be analyzed to understand the molecule's preferred shapes and the energy barriers between different conformations. researchgate.net

MD simulations are also crucial for studying intermolecular interactions. dovepress.com By placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent), it is possible to observe how it interacts with surrounding molecules. ornl.gov Key interactions that can be analyzed include:

Hydrogen Bonding: The thioamide group (-CSNH2) contains hydrogen bond donors (the N-H bonds) and a potential acceptor (the sulfur atom), allowing it to form hydrogen bonds with solvent molecules or other solutes.

van der Waals Interactions: These forces are significant, particularly involving the aromatic ring and the alkyl chain of the isobutoxy group.

Pi-Alkyl and Pi-Pi Stacking: The benzene ring can participate in interactions with alkyl groups or other aromatic rings. dovepress.com

Analysis of the simulation can quantify these interactions, for instance, by calculating the radial distribution function to see the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. dovepress.com Such studies are fundamental to predicting solubility and how the molecule might interact with biological targets. iaanalysis.com The n→π* interaction, a weak but significant stabilizing force between thioamide groups, could also be investigated using MD, as it influences local conformation. nih.gov

Table 2: Potential Torsional Angles for Conformational Analysis of this compound

| Torsional Angle (Dihedral) | Description | Expected Behavior |

| C(aryl)-O-CH₂-CH | Rotation around the ether linkage | Determines the orientation of the isobutyl group relative to the aromatic ring. |

| O-CH₂-CH-(CH₃)₂ | Rotation within the isobutyl chain | Influences the overall shape and steric hindrance of the side chain. |

| C(aryl)-C(thioamide) | Rotation of the thioamide group | Generally restricted due to conjugation with the aromatic ring, but small oscillations occur. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of molecules with their physicochemical properties using statistical methods. wiley.comnih.gov The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. conicet.gov.ar These models are valuable for predicting properties like boiling point, melting point, solubility, and partitioning behavior for new or untested compounds, thereby saving time and resources. utmb.eduresearchgate.netbohrium.com

Developing a QSPR model for this compound and its derivatives would involve several steps:

Data Set Assembly: A collection of structurally related benzothioamide or benzonitrile (B105546) derivatives with experimentally measured values for a specific property (e.g., melting point) is required. kashanu.ac.irnih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. protoqsar.com These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the property of interest. kg.ac.rsnih.gov

Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation and by using an external set of compounds not included in the model's training. nih.gov

For a molecule like this compound, a wide range of descriptors would be calculated to build a robust QSPR model.

Table 3: Types of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of N atoms, Number of Rotatable Bonds | Basic molecular composition and size. utmb.edu |

| Topological | Wiener Index, Randić Index, Zagreb Indices | Atomic connectivity and branching of the molecular graph. researchgate.net |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Three-dimensional size and shape of the molecule. utmb.edu |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Electronic properties and charge distribution. acs.orgdtic.milaidic.it |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity and polarizability. |

By establishing a statistically significant relationship, a validated QSPR model could then be used to predict the properties of this compound or other novel, structurally similar compounds based solely on their calculated descriptors. aidic.it

Application in Pharmaceutical Intermediate Chemistry

Strategic Importance as a Precursor to Xanthine (B1682287) Oxidase Inhibitors, notably Febuxostat

3-Cyano-4-isobutoxybenzothioamide is a key starting material in the synthesis of Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase. pharmtech.comnih.gov Xanthine oxidase is a crucial enzyme in the metabolic pathway that produces uric acid; its inhibition is a primary therapeutic strategy for managing hyperuricemia, a condition characterized by elevated uric acid levels in the blood that can lead to gout. nih.govderpharmachemica.com

The molecular structure of this compound provides the essential cyano and isobutoxy-phenyl moieties that are integral to the final structure and activity of Febuxostat. The cyano group, in particular, is a key functional group in many xanthine oxidase inhibitors. nih.gov The development of synthetic routes utilizing this intermediate has been a focus of numerous patents and research articles, highlighting its established role in the production of this important class of drugs. google.comepo.orggoogle.com

Integration into Industrial Pharmaceutical Synthesis Processes for Active Pharmaceutical Ingredients (APIs)

The industrial-scale synthesis of Febuxostat relies heavily on the efficient and cost-effective production of its key intermediates, including this compound. tdcommons.orgtdcommons.org Various synthetic strategies have been developed to optimize the production of this intermediate and its subsequent conversion to Febuxostat, aiming for high yields and purity. google.comepo.orgnewdrugapprovals.org

One common synthetic route involves the use of 4-hydroxybenzonitrile (B152051) as a starting material, which undergoes a series of reactions to introduce the isobutoxy and thioamide functionalities. google.com The choice of reagents, solvents, and reaction conditions at each step is critical for ensuring the economic viability and scalability of the process. For instance, different methods have been explored for the thioamidation step, a crucial transformation in forming this compound. tdcommons.org

The integration of this intermediate into the broader manufacturing process for Febuxostat necessitates careful control over reaction parameters to minimize the formation of impurities and ensure a consistent and high-quality final API. newdrugapprovals.orggoogle.com The development of robust and scalable processes for preparing this compound is a continuous effort in the pharmaceutical industry to improve efficiency and reduce manufacturing costs. tdcommons.orgjustia.com

Impurity Identification, Characterization, and Control in Febuxostat Manufacturing

The purity of an active pharmaceutical ingredient is of utmost importance to ensure its safety and efficacy. derpharmachemica.com During the synthesis of Febuxostat from this compound, various process-related impurities can be generated. pharmtech.comderpharmachemica.com These impurities can arise from unreacted starting materials, side reactions, or degradation products.

Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines regarding the identification, characterization, and control of impurities in drug substances. derpharmachemica.com Therefore, a significant aspect of Febuxostat manufacturing involves the meticulous analysis of the impurity profile at different stages of the synthesis. nih.govresearchgate.net

Common impurities that can arise from the use of this compound and subsequent reaction steps include isomeric impurities, by-products from side reactions, and carryover of unreacted intermediates. pharmtech.com For example, the hydrolysis of the cyano group can lead to the formation of an amide impurity. pharmtech.comnih.gov The identification of these impurities is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net Once identified, these impurities are often synthesized independently to serve as reference standards for their quantification in the final drug product. pharmtech.comderpharmachemica.com Strategies to control these impurities involve optimizing reaction conditions, purification methods, and setting stringent specifications for intermediates and the final API. pharmtech.comgoogle.com

Development and Validation of Reference Standards for Pharmaceutical Quality Control and Regulatory Compliance

Reference standards are highly characterized materials that serve as a benchmark for confirming the identity, purity, and potency of a drug substance. sigmaaldrich.comcambrex.com In the context of Febuxostat manufacturing, both Febuxostat itself and its identified impurities, including those derived from this compound, require well-characterized reference standards. synzeal.comijrpb.com

The development of a reference standard involves its synthesis and extensive characterization using a battery of analytical techniques to confirm its structure and establish its purity. pharmtech.com These standards are crucial for the validation of analytical methods used for quality control throughout the manufacturing process and for the final release of the drug product. researchgate.netnih.gov

Regulatory agencies worldwide require the use of qualified reference standards to ensure the quality and consistency of pharmaceutical products. cambrex.com Therefore, companies involved in the manufacturing of Febuxostat invest in the preparation and maintenance of a comprehensive library of reference standards for the API and its potential impurities. synzeal.comijrpb.com This includes having a characterized standard for this compound to ensure the quality of this key starting material before it enters the synthesis pipeline. synzeal.com The availability of these standards is essential for meeting regulatory requirements and ensuring the safety and efficacy of the final medicinal product. cambrex.com

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Environmental Sustainability

The synthesis of 3-Cyano-4-isobutoxybenzothioamide has progressed from hazardous and inefficient methods to more streamlined processes. Early routes often involved highly toxic reagents like hydrogen sulfide (B99878) (H₂S) gas under pressure, which presented significant safety risks and resulted in inconsistent yields ranging from 51% to 77%. Subsequent microwave-assisted methods using ammonium (B1175870) sulfide offered an alternative but were hampered by expensive reagents and limited scalability.

A significant advancement has been the development of a one-pot synthesis reacting 4-isobutoxybenzonitrile with sodium hydrogen sulfide (NaHS) in N,N-dimethylformamide (DMF), catalyzed by ammonium chloride (NH₄Cl). This method achieves a high yield of 97% under mild conditions (40°C and atmospheric pressure), representing a substantial improvement in efficiency and safety. Another patented method starts from p-nitrobenzonitrile, using a cyanating agent and isobutane (B21531) bromide to form an intermediate, which is then reacted with ammonium sulfide or thioacetamide (B46855). google.com

Future research will likely focus on further enhancing the green credentials of these syntheses. rsc.org Key goals include replacing solvents like DMF with greener alternatives, exploring catalytic systems that can be easily recovered and reused, and designing processes that minimize waste generation, moving closer to the ideals of atom economy. nih.gov

Table 1: Comparative Analysis of Synthetic Methods for this compound This table provides a summary of different synthetic routes, highlighting key performance and safety parameters.

| Parameter | H₂S Method | (NH₄)₂S Microwave Method | NaHS/NH₄Cl Method |

| Yield (%) | 51–77 | ~40 | 97 |

| Pressure Required | Yes | No | No |

| Reagent Toxicity | High | Moderate | Low |

| Scalability | Limited | Limited | Industrial |

| Key Conditions | Pressurized H₂S gas | Microwave irradiation | 40°C, atmospheric pressure |

Investigation of New Derivatization Reactions for Diverse Chemical Libraries with Potential Biological Relevance

This compound is a versatile chemical intermediate, primarily valued for its role in the synthesis of Febuxostat, a potent xanthine (B1682287) oxidase inhibitor used for treating hyperuricemia in gout patients. The key derivatization step involves the condensation of this compound with ethyl-2-chloro-3-oxobutanoate to construct the core thiazole (B1198619) ring of Febuxostat.

Beyond this established pathway, the functional groups of this compound—the thioamide and the cyano group—offer multiple handles for further chemical modification. Future research can explore a variety of derivatization reactions to build diverse chemical libraries for biological screening. Potential transformations include:

Oxidation of the thioamide to form the corresponding sulfoxides or sulfones.

Reduction of the cyano group to an amine, which can then be used in a wide range of subsequent reactions.

Cyclization reactions involving the thioamide and cyano functionalities to create novel heterocyclic systems.

These new derivatives could be screened for a range of biological activities, including but not limited to enzyme inhibition, leveraging the structural alerts present in the parent molecule. derpharmachemica.com

Table 2: Potential Derivatization Reactions and Their Biological Relevance This table outlines possible chemical modifications of this compound and the potential applications of the resulting compounds.

| Reaction Type | Functional Group Targeted | Resulting Structure | Potential Biological Relevance |

| Condensation | Thioamide | Thiazole derivative (e.g., Febuxostat precursor) | Xanthine Oxidase Inhibition, Anti-gout |

| Oxidation | Thioamide | Sulfoxide (B87167)/Sulfone derivative | Exploration of new pharmacophores |

| Reduction | Cyano Group | Amine derivative | Building block for new compound series |

| Cyclization | Thioamide and Cyano Group | Novel heterocycles | Screening for diverse biological targets |

Development of Advanced In-Process Analytical Methods for Real-Time Monitoring and Quality Assurance

Modern pharmaceutical manufacturing increasingly relies on Process Analytical Technology (PAT) to ensure quality by monitoring and controlling processes in real-time. sigmaaldrich.com For the synthesis of this compound, the implementation of advanced in-process analytical methods can offer significant advantages, including improved process understanding, reduced risk of batch failure, and enhanced efficiency. acib.at

Currently, quality control often relies on offline analysis after process steps are completed. acib.at Future development should focus on integrating in-line or on-line sensors to monitor Critical Process Parameters (CPPs) continuously. sigmaaldrich.com Spectroscopic techniques like Raman or Near-Infrared (NIR) spectroscopy, coupled with mathematical models, could provide real-time data on reactant consumption, product formation, and the emergence of any impurities. sigmaaldrich.comacib.at This allows for immediate adjustments to maintain the process within its desired design space, ensuring consistent product quality and yield. sigmaaldrich.com

Table 3: Potential In-Process Analytical Methods for Synthesis Monitoring This table describes advanced analytical techniques that could be applied for real-time quality assurance during the production of this compound.

| Analytical Technique | Mode of Operation | Parameter Monitored | Benefit |

| Raman Spectroscopy | In-line / On-line | Reactant/product concentration, polymorphic form | Real-time process control, ensures consistency sigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | At-line / On-line | Purity, impurity profiling | Detailed quality assessment, batch release sigmaaldrich.com |

| Near-Infrared (NIR) Spectroscopy | In-line / On-line | Solvent composition, reaction completion | Process optimization, end-point determination |

| Mass Spectrometry | On-line | Molecular weight verification, impurity identification | Enhanced process understanding, troubleshooting sigmaaldrich.com |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization involving this compound

For this compound, AI can be applied in several ways. Global ML models, trained on large reaction databases, could predict initial reaction conditions for its synthesis or derivatization. beilstein-journals.org More focused, local models could then be used to fine-tune specific parameters—such as temperature, catalyst loading, and solvent choice—to maximize yield and minimize byproducts in a process known as local reaction optimization. beilstein-journals.org

Table 4: AI and Machine Learning Applications in the Synthesis of this compound This table details how different AI methodologies can be applied to enhance the synthesis and production of the target compound.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms propose viable synthetic routes by working backward from the target molecule. engineering.org.cn | Discovery of novel, more efficient, or sustainable pathways. cas.org |

| Reaction Condition Optimization | ML models predict the optimal set of conditions (temperature, solvent, etc.) to maximize yield and selectivity. preprints.orgbeilstein-journals.org | Reduced development time, lower costs, and minimized waste. preprints.org |

| Yield Prediction | Models are trained to predict the expected yield of a reaction based on its inputs and conditions. beilstein-journals.org | Prioritization of high-yield routes before experimental validation. |

| Global Model Guidance | AI leverages large chemical databases to suggest general, suitable conditions for new or diverse reactions. beilstein-journals.org | Provides a strong starting point for experimental design, accelerating research. |

Q & A

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data of this compound?

Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Quantum Mechanical Calculations (QMMM) : Simulate hydrolysis pathways (e.g., cyano group degradation at acidic pH).

- Accelerated Stability Testing : Use Arrhenius equation to extrapolate shelf-life from high-temperature degradation data.

Contradiction Handling & Validation

Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer: Discrepancies may arise from polymorphism or aggregation. Validate via:

- Dynamic Light Scattering (DLS) : Detect nanoaggregates in "soluble" samples.

- Co-solvent Screening : Use Hansen solubility parameters to identify optimal solvent blends.

Q. What frameworks guide the interpretation of contradictory mechanistic data (e.g., radical vs. ionic pathways)?

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer:

- Open-Source Data : Publish detailed spectral data (NMR, HRMS) and raw chromatograms.

- Batch-to-Batch Analysis : Report statistical variance in purity/yield across ≥3 independent syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.